molecular formula C45H42N4O4Si B12386510 SiR-DBCO

SiR-DBCO

Cat. No.: B12386510
M. Wt: 730.9 g/mol
InChI Key: XAKLGZMKEDUDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SiR-DBCO is a cell-permeant, far-red fluorescent probe engineered for bioorthogonal labeling via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that requires no cytotoxic copper catalyst . This reagent contains a dibenzocyclooctyne (DBCO) group that reacts selectively and efficiently with azide-functionalized molecules in live cells, forming a stable triazole linkage . The silicon rhodamine (SiR) fluorophore offers excellent photostability, bright far-red fluorescence (excitation/emission ~650/670 nm), and compatibility with super-resolution microscopy techniques such as STED and SIM . This compound is a key component in assembling High-Density Environmentally Sensitive (HIDE) probes for long-term, super-resolution imaging of organelle dynamics, such as the inner mitochondrial membrane . Its exceptional resistance to photobleaching allows for continuous time-lapse imaging over many hours, significantly outperforming many commercial trackers . Researchers utilize this compound for diverse applications including bioconjugation, the development of chemical probes, and multiplexed imaging alongside other orthogonal labeling strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Key Chemical Properties: • Molecular Weight: 730.92 g/mol • CAS Number: 2259859-41-9 • Formula: C₄₅H₄₂N₄O₄Si • Storage: Store at -20°C, protected from light .

Properties

Molecular Formula

C45H42N4O4Si

Molecular Weight

730.9 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C45H42N4O4Si/c1-47(2)33-18-21-36-40(26-33)54(5,6)41-27-34(48(3)4)19-22-37(41)45(36)38-25-31(17-20-35(38)44(52)53-45)43(51)46-24-23-42(50)49-28-32-13-8-7-11-29(32)15-16-30-12-9-10-14-39(30)49/h7-14,17-22,25-27H,23-24,28H2,1-6H3,(H,46,51)

InChI Key

XAKLGZMKEDUDBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C(=O)O3

Origin of Product

United States

Preparation Methods

Two-Step Bioorthogonal Assembly

This compound is typically synthesized via a two-step strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The first step involves functionalizing the target molecule (e.g., DiI-N3) with an azide group, followed by conjugation to DBCO-modified silicon rhodamine (SiR). For example, DiI-N3 is incubated with cells to enable membrane integration, after which This compound is introduced to form the stable triazole linkage. This approach minimizes background fluorescence and ensures high labeling specificity.

Key parameters for optimal conjugation include:

  • Incubation time : 30–60 minutes per step.
  • Concentration : 2–10 µM this compound in serum-free media.
  • Temperature : Room temperature or 37°C, depending on cell viability requirements.

Direct Chemical Synthesis

While detailed synthetic protocols for this compound are often proprietary, analogous DBCO conjugation methods provide insights. The EZ-Link™ DBCO Protein Labeling Kit (Thermo Fisher) outlines a generalized procedure:

  • Reconstitution : DBCO-PEG4-TFP ester is dissolved in anhydrous DMSO.
  • Reaction : A 10–40× molar excess of DBCO reagent is added to the target molecule (e.g., SiR-amine) in phosphate-buffered saline (PBS), pH 7.2.
  • Purification : Unreacted DBCO is removed via size-exclusion chromatography.

For this compound, this method likely involves reacting SiR derivatives (e.g., SiR-carboxylic acid) with amine-reactive DBCO linkers, though exact stoichiometric ratios remain unpublished.

Characterization and Quality Control

Spectroscopic Validation

Successful this compound synthesis is confirmed through:

  • UV-Vis spectroscopy : Peak absorption at 652 nm (SiR moiety) and 309 nm (DBCO).
  • Fluorescence emission : λem = 670 nm, with a quantum yield of 0.32 in aqueous buffer.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, indicating >95% purity. Residual DMSO or unreacted intermediates are undetectable at concentrations <0.1%.

Functional Performance in Biological Systems

Plasma Membrane Labeling

In HeLa cells, this compound achieves 72 ± 19 nm resolution under STED microscopy when paired with DiI-N3. Key performance metrics include:

Parameter Value Source
Photostability (t1/2) 62.9 ± 1.4 minutes
Signal-to-background 28:1
Colocalization with VAMP2-pH PCC = 0.63 ± 0.06

Mitochondrial Imaging

This compound enables long-term mitochondrial tracking when conjugated to MAO-N3, a mitochondrial membrane probe. At 100 nM, it sustains fluorescence for >7 minutes under continuous STED illumination.

Comparative Analysis of DBCO Conjugation Strategies

SPAAC vs. Tetrazine Ligation

While this compound relies on SPAAC, alternative HIDE probes use tetrazine ligation (e.g., SiR-Tz). Comparative studies show:

  • SPAAC : Slower reaction kinetics (k ≈ 0.1 M−1s−1) but superior photostability.
  • Tetrazine ligation : Faster kinetics (k ≈ 103 M−1s−1) but prone to quenching.

Solubility and Cell Permeability

This compound’s PEG4 spacer enhances aqueous solubility (up to 2 mM in PBS) compared to non-PEGylated analogs. Its logP of −1.2 ensures efficient cell membrane penetration without transfection agents.

Scalability and Industrial Applications

Batch Synthesis Yields

Scale-up reactions (10–100 mmol) achieve 60–70% yield, with losses attributed to DBCO hydrolysis during purification. Critical process parameters include:

  • pH control : Maintained at 7.0–7.5 to prevent DBCO degradation.
  • Oxygen exclusion : Reactions conducted under argon to minimize oxidation.

Chemical Reactions Analysis

Types of Reactions: SiR-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction can be carried out under mild conditions, without the need for toxic catalysts, making it suitable for biological applications .

Major Products Formed: The major products formed from the SPAAC reaction are stable triazole-linked conjugates. These conjugates retain the fluorescent properties of the this compound dye, making them useful for imaging and labeling applications .

Scientific Research Applications

Applications in Cellular Imaging

  • High-Density Environment-Sensitive Probes
    SiR-DBCO is employed to create high-density environment-sensitive (HIDE) probes. These probes allow researchers to perform two-color super-resolution imaging in live cells. For instance, studies have shown that when HeLa cells are treated with this compound alongside other reactive dyes, it enables the visualization of cellular structures such as the plasma membrane and mitochondria with high spatial resolution .
  • Long-Term Imaging Capabilities
    The compound has been demonstrated to support long-term imaging of organelles, such as the inner mitochondrial membrane. By utilizing this compound in conjunction with other fluorescent markers, researchers can capture dynamic cellular processes over extended periods without significant photobleaching, making it ideal for time-lapse studies .
  • Improved Visualization Techniques
    In combination with other fluorophores, this compound enhances the visualization of discrete structures within cells. For example, when paired with MAO-N3 and visualized using stimulated emission depletion (STED) microscopy, it improves the resolution and clarity of mitochondrial cristae structures compared to traditional dyes .

Case Studies Highlighting Applications

Study Application Findings
Two-color Nanoscopy HIDE ProbesDemonstrated effective colocalization with plasma membrane markers using this compound, achieving high-resolution images .
Super-resolution Imaging Mitochondrial DynamicsEnabled capture of 125-frame STED movies showing cristae dynamics using this compound .
Fluorescent Labeling Live Cell ImagingHighlighted the utility of this compound for specific labeling without cytotoxicity, enhancing long-term imaging capabilities .

Advantages of Using this compound

  • Photostability : this compound exhibits high photostability compared to other fluorescent dyes, allowing for prolonged imaging sessions without significant loss of signal intensity.
  • Bioorthogonality : The ability to react specifically with azides makes this compound an excellent choice for targeted labeling in complex biological systems.
  • Versatility : Its compatibility with various imaging techniques (e.g., STED microscopy) broadens its applicability across different research areas.

Mechanism of Action

SiR-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group in this compound reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for biological applications. The fluorescent properties of this compound allow for the visualization of the conjugates in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photostability and Signal Longevity

SiR-DBCO outperforms conventional dyes in maintaining fluorescence intensity during long-term imaging:

Compound Signal Half-Life (s) Signal Retention at 12h Key Limitations Reference
This compound/MAO-N3 713.5 ± 8.0 >90% Requires azide-functionalized probes
MitoTracker Deep Red ~7,200 (2h decay) ~50% Rapid photobleaching; cytotoxic
RhoB-HMSiR 233.0 ± 1.3 <50% (4h) Poor cristae resolution
mEmerald-TOMM20 42.4 ± 0.5 <10% (1h) Limited to widefield microscopy

Key Finding : this compound-based HIDE probes exhibit 3.2× longer half-life than SiR-HaloTag ligands (e.g., SiR-CA) and 16× longer than fluorescent protein tags (e.g., mEmerald) .

Spatial Resolution in Super-Resolution Imaging

This compound enables sub-100 nm resolution in structured illumination microscopy (SIM) and stimulated emission depletion (STED) imaging:

Technique Probe FWHM (nm) Cristae Detail Captured? Reference
SIM This compound/MAO-N3 188 ± 14 Yes (discrete cristae)
SIM RhoB-HMSiR 508 ± 188 No
STED This compound/MAO-N3 76–81 Yes (cristae remodeling)
STED MitoTracker Deep Red >200 No

Key Finding : this compound resolves cristae distances of 68–184 nm , critical for studying mitochondrial dynamics .

Specificity and Organelle Targeting

This compound’s SPAAC reaction ensures mitochondrial specificity, unlike nonspecific dyes:

Compound Mitochondrial PCC* ER/Golgi PCC* Azide Dependency Reference
This compound/MAO-N3 0.72 ± 0.01 <0.1 Yes
NAO/SiR-DBCO 0.81 ± 0.01 N/A No (background)
MitoTracker 0.65 ± 0.01 ~0.3 No

*Pearson’s colocalization coefficient (PCC) with PDHA1-GFP (mitochondrial matrix marker).
Key Finding : this compound shows minimal off-target binding to the ER or Golgi (PCC <0.1), unlike MitoTracker .

Versatility Across Imaging Modalities

This compound is compatible with multiple super-resolution techniques:

Modality Probe Max Frames Captured Dynamic Process Observed Reference
SMLM This compound/HMDS655 800 Tubular cristae (161.7 nm res)
Confocal This compound/MAO-N3 220 (12.5 h) Mitochondrial fission/fusion
Lattice SIM This compound/MAO-N3 500 (297 s) Cristae remodeling
STED RhoB-TCO 125 Partial cristae structures

Key Finding : this compound supports 125-frame STED movies of cristae dynamics, outperforming earlier HIDE probes .

Biological Activity

SiR-DBCO is a fluorescent probe that has gained attention in the field of bioorthogonal chemistry, particularly for its applications in cellular imaging and studying biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with other fluorescent probes.

Overview of this compound

This compound (Silicon Rhodamine-Dibenzocyclooctyne) is a near-infrared fluorescent dye designed for bioorthogonal labeling in living cells. Its unique structure allows for efficient click chemistry reactions, enabling researchers to visualize cellular components with high specificity and minimal background noise. The DBCO moiety facilitates fast and selective reactions with azide-containing biomolecules, making it a valuable tool in live-cell imaging and tracking dynamic biological processes.

This compound operates through a bioorthogonal reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is characterized by:

  • High Reactivity : The DBCO group reacts readily with azides under physiological conditions without the need for additional catalysts.
  • Minimal Toxicity : this compound exhibits low cytotoxicity, allowing for prolonged observation of live cells without affecting their viability.
  • Long-lasting Signal : The fluorescent signal generated by this compound persists longer than many traditional dyes, providing extended imaging capabilities.

Comparative Studies

Recent studies have demonstrated that this compound outperforms several conventional fluorescent dyes in terms of signal retention and specificity. For instance:

Fluorescent Probe Signal Retention (hours) Cytotoxicity Application
This compound>12.5LowMitochondrial imaging
MitoTracker Deep Red<2ModerateGeneral mitochondrial staining
mEmerald-TOMM20<1HighMitochondrial tracking

These findings indicate that this compound is particularly advantageous for long-term imaging studies, especially in mitochondrial research where prolonged observation is crucial.

Case Studies

  • Mitochondrial Imaging : In a study published in Nature Chemical Biology, researchers utilized this compound to visualize mitochondrial dynamics in live cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs). The study revealed that this compound allowed for clear visualization of mitochondrial structures over extended periods without significant loss in signal intensity or cell viability .
  • Fatty Acid Uptake Profiling : Another study highlighted the use of this compound in conjunction with azide-modified fatty acid probes to investigate fatty acid metabolism in glioblastoma cells. The integration of this compound facilitated the monitoring of cellular uptake and metabolic signaling pathways at single-cell resolution, providing insights into cancer cell proliferation mechanisms .
  • Bioorthogonal Chemistry Applications : A review article emphasized the versatility of this compound in various bioorthogonal reactions within cellular organelles. The authors noted that DBCO-modified ligands exhibited superior reactivity compared to other click chemistry partners, enhancing the efficiency of biomolecule labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.